molecular formula C4H6N4O B1303163 2-(1H-1,2,4-triazol-1-yl)acetamide CAS No. 63190-93-2

2-(1H-1,2,4-triazol-1-yl)acetamide

Cat. No.: B1303163
CAS No.: 63190-93-2
M. Wt: 126.12 g/mol
InChI Key: KHRMZGYSACOJJH-UHFFFAOYSA-N
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Description

2-(1H-1,2,4-triazol-1-yl)acetamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Biochemical Analysis

Biochemical Properties

2-(1H-1,2,4-triazol-1-yl)acetamide plays a significant role in biochemical reactions due to its ability to form hydrogen bonds and interact with metal ions. This compound is known to interact with enzymes such as cytochrome P450, where the nitrogen atoms in the triazole ring bind to the iron in the heme moiety of the enzyme . Additionally, this compound can form non-covalent interactions with proteins, enhancing its binding affinity and specificity . These interactions are crucial for its biological activity and therapeutic potential.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In cancer cells, it exhibits cytotoxic effects by inducing apoptosis and inhibiting cell proliferation . This compound influences cell signaling pathways, such as the mitogen-activated protein kinase pathway, leading to changes in gene expression and cellular metabolism . In normal cells, this compound has selective toxicity, minimizing damage to healthy tissues .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The triazole ring binds to metal ions in enzymes, such as cytochrome P450, inhibiting their activity . This inhibition leads to a decrease in the synthesis of essential biomolecules, ultimately affecting cell function. Additionally, this compound can form hydrogen bonds with proteins, altering their conformation and activity . These molecular interactions contribute to its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that this compound maintains its biological activity over extended periods, with minimal degradation . Its effects on cellular function may vary depending on the duration of exposure and the specific cell type being studied .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits therapeutic effects with minimal toxicity . At high doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity . These findings highlight the importance of dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolism leads to the formation of water-soluble metabolites that are excreted in the urine . The interaction of this compound with cytochrome P450 enzymes can also affect the metabolism of other drugs, leading to potential drug-drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation . These transport and distribution properties are crucial for its therapeutic efficacy and safety.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . This subcellular localization is essential for its biological activity and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,4-triazol-1-yl)acetamide typically involves the reaction of 1H-1,2,4-triazole with chloroacetamide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

  • Dissolve 1H-1,2,4-triazole in a suitable solvent such as ethanol or methanol.
  • Add chloroacetamide to the solution.
  • Introduce the base to the reaction mixture.
  • Stir the reaction mixture at room temperature or slightly elevated temperature until the reaction is complete.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a wide range of substituted triazole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional group, which imparts distinct chemical and biological properties. The presence of the acetamide group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other fields.

Properties

IUPAC Name

2-(1,2,4-triazol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c5-4(9)1-8-3-6-2-7-8/h2-3H,1H2,(H2,5,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRMZGYSACOJJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 2-(1H-1,2,4-triazol-1-yl)acetamide a potential candidate for antimicrobial agents?

A1: Research suggests that incorporating a 1,2,4-triazole ring into a compound's structure can enhance its antimicrobial activity. [] In the study by [], researchers synthesized a series of compounds containing both a 1,2,4-triazole ring and a specific acryloyl group. These compounds, including derivatives of this compound, were then tested against various bacterial and fungal strains. The results showed promising antibacterial activity for some of the synthesized compounds, indicating their potential as antimicrobial agents.

Q2: How was this compound synthesized and characterized in the lab?

A2: One study [] details a specific synthesis route for this compound. The process involves first preparing 1,2,4-triazole potassium salt by reacting 1,2,4-triazole with potassium hydrate, using toluene to remove water formed during the reaction. This salt is then reacted with 2-chloro-N-methylacetamide (synthesized separately from methyl 2-chloroacetate and methylamine) in acetonitrile to yield the final product. The researchers optimized the reaction conditions, achieving a yield of 87.5%. They then confirmed the product's identity using various spectroscopic techniques, including ¹H NMR, MS, IR, and elemental analysis. []

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